molecular formula C22H26N2O2 B5623861 (3R*,4S*)-1-{[2-(benzyloxy)phenyl]acetyl}-4-cyclopropylpyrrolidin-3-amine

(3R*,4S*)-1-{[2-(benzyloxy)phenyl]acetyl}-4-cyclopropylpyrrolidin-3-amine

Cat. No. B5623861
M. Wt: 350.5 g/mol
InChI Key: CRCAUZYDEDMIMC-UXHICEINSA-N
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Description

Synthesis Analysis

The synthesis of complex amines often involves cyclometalation and cyclocondensation reactions. A related study presents the cyclometalation of secondary benzyl amines with ruthenium(II) complexes, which could provide insights into potential synthetic routes for the compound (Sortais et al., 2007). Additionally, the biomimetic condensation of aryl amines with acetyl acetone, catalyzed by InCl3, demonstrates a method that could be applicable to the synthesis of complex amines (Yadav et al., 2008).

Molecular Structure Analysis

The molecular structure of complex amines and related compounds can be elucidated using various spectroscopic techniques, including NMR. Studies on amine heterocycles, such as the work by Saba et al. (2007), provide a foundation for understanding the structural aspects of similar compounds through spectral analysis (Saba et al., 2007).

Chemical Reactions and Properties

The reactivity of complex amines towards various reagents can reveal their chemical properties. For instance, the reaction of chiral secondary amines with cyclometalated compounds, as discussed by Barloy et al. (2011), sheds light on potential reactivities of similar structures (Barloy et al., 2011).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystallinity, can be inferred from studies on related structures. The work by Jebas et al. (2013) on the crystal structures of butyrate and 1,3-dioxane derivatives provides insights into the crystalline nature and physical properties of complex organic compounds (Jebas et al., 2013).

Chemical Properties Analysis

Understanding the chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, can be gleaned from the synthesis and reactivity studies of similar compounds. The work on the carbopalladation of nitriles by Tian et al. (2003) offers a perspective on the chemical properties and potential reactivities of complex amines and related structures (Tian et al., 2003).

properties

IUPAC Name

1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-(2-phenylmethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c23-20-14-24(13-19(20)17-10-11-17)22(25)12-18-8-4-5-9-21(18)26-15-16-6-2-1-3-7-16/h1-9,17,19-20H,10-15,23H2/t19-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCAUZYDEDMIMC-UXHICEINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CN(CC2N)C(=O)CC3=CC=CC=C3OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H]2CN(C[C@@H]2N)C(=O)CC3=CC=CC=C3OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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